Ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C20H24O7. This compound is part of the chromen-2-one derivatives, which are recognized for their diverse biological activities and applications in various scientific fields. The structure includes a chromenone core that is substituted with various functional groups, contributing to its potential pharmacological properties.
Ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is synthesized through organic chemistry methods and is classified under the category of chromenones, specifically focusing on derivatives that exhibit significant biological activity. These compounds are often studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
The synthesis of ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves several key steps:
For industrial applications, the synthetic routes are optimized for scalability and efficiency. Continuous flow reactors may be employed alongside advanced purification techniques like recrystallization and chromatography to ensure high purity and yield.
The molecular structure of ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be characterized by the following details:
| Property | Value |
|---|---|
| Molecular Formula | C20H24O7 |
| Molecular Weight | 376.40 g/mol |
| IUPAC Name | Ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate |
| InChI | InChI=1S/C20H24O7/c1-5-24(20)16(9-7-14(2)13(6)8(15(25)10(17(21)23)12(3)18(13)26)19(14)22/h6,8H,5,7,9-10H2,1-4H3 |
| InChI Key | OKTSBXKLUFYHKT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC)C)OC1=O)C |
This structure reveals the compound's complexity and highlights its potential reactivity due to the presence of multiple functional groups.
Ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets:
The physical properties include:
Chemical properties encompass:
The compound's stability and reactivity profiles are crucial for its application in both laboratory settings and potential industrial uses.
Ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific applications:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2